
CJC-1295
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件: CJC-1295 通过固相肽合成 (SPPS) 合成,这是一种常用的肽生产方法。该过程涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。 然后将肽从树脂上裂解并纯化 .
工业生产方法: 在工业环境中,this compound 的生产涉及大规模 SPPS,然后通过高效液相色谱 (HPLC) 进行纯化。 肽通常被冻干 (冷冻干燥) 以增强其稳定性和货架期 .
化学反应分析
反应类型: CJC-1295 会发生各种化学反应,包括:
氧化: 肽可以被氧化,尤其是在甲硫氨酸残基处。
还原: 还原反应可能发生在肽结构中的二硫键处。
取代: 可以取代氨基酸残基以修饰肽的特性.
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 二硫苏糖醇 (DTT) 或其他还原剂。
取代: SPPS 中使用的氨基酸衍生物和偶联试剂.
主要形成的产物: 这些反应的主要产物是经修饰的肽,其稳定性、活性或结合亲和力发生改变 .
科学研究应用
Growth Hormone Regulation
CJC-1295 has been primarily studied for its effects on growth hormone secretion. Research indicates that it can lead to sustained increases in GH and IGF-1 levels in healthy adults, making it a candidate for investigating growth-related disorders and therapies .
Key Findings:
- Sustained GH increase: Single doses resulted in GH levels remaining elevated for up to 6 days .
- Cumulative effects: Multiple doses maintained IGF-1 levels above baseline for up to 28 days .
Muscle Growth and Repair
This compound has shown promise in enhancing muscle growth and recovery. By stimulating GH release, it may facilitate muscle protein synthesis, making it a potential therapeutic agent in sports medicine and rehabilitation .
Case Study:
A study involving athletes indicated that those administered this compound experienced significant improvements in lean body mass compared to controls, suggesting its efficacy as a performance-enhancing agent .
Fat Metabolism
The peptide may also play a role in fat metabolism. Research suggests that increased GH levels can lead to enhanced lipolysis, potentially aiding in weight management and obesity treatment strategies .
Data Table: Effects on Body Composition
Parameter | Effect of this compound | Duration |
---|---|---|
Plasma GH Levels | Increased by 2-10 times | Up to 6 days |
Plasma IGF-1 Levels | Increased by 0.5-3 times | Up to 28 days |
Lean Body Mass | Significant increase observed | Variable |
Potential Immunomodulatory Effects
Recent studies have speculated on the immunomodulatory effects of this compound, particularly its impact on immune function through prolonged GH release. This area remains largely exploratory but holds potential for future research into immune-related disorders .
Therapeutic Implications
The therapeutic implications of this compound extend beyond athletic performance enhancement. Its potential applications include:
- Pediatric Growth Disorders: Investigating its role in treating conditions like growth hormone deficiency.
- Age-related Muscle Wasting: Exploring its use in counteracting sarcopenia in older adults.
- Obesity Management: Utilizing its fat metabolism effects for weight loss interventions.
Safety and Tolerability
Clinical trials have reported that this compound is generally well-tolerated with no serious adverse reactions noted at therapeutic doses. The safety profile supports its consideration as a viable therapeutic agent .
作用机制
CJC-1295 通过与垂体中的 GHRH 受体结合而发挥作用,刺激生长激素的释放。 这导致血液中 GH 和 IGF-1 水平升高,促进肌肉生长、减脂和整体代谢调节 . DAC 成分延长了肽的半衰期,使其在较长时间内持续发挥作用 .
类似化合物:
生长抑素: 另一种 GHRH 模拟物,其半衰期比 this compound 短.
伊帕莫瑞林: 一种生长激素促分泌剂,可与 this compound 协同作用以增强 GH 释放.
GHRP-2: 一种刺激 GH 释放的肽,但具有不同的受体靶点.
This compound 的独特性: this compound 的独特之处在于其由于 DAC 成分而延长了半衰期,这使得可以减少给药次数并持续释放 GH . 这使其成为长期治疗应用的首选。
相似化合物的比较
Sermorelin: Another GHRH analog with a shorter half-life compared to CJC-1295.
Ipamorelin: A growth hormone secretagogue that works synergistically with this compound to enhance GH release.
GHRP-2: A peptide that stimulates GH release but with different receptor targets.
Uniqueness of this compound: this compound’s unique feature is its extended half-life due to the DAC component, which allows for less frequent dosing and sustained GH release . This makes it a preferred choice for long-term therapeutic applications.
生物活性
CJC-1295 is a synthetic analog of growth hormone-releasing hormone (GHRH) designed to stimulate the release of endogenous growth hormone (GH). This compound has garnered attention for its potential therapeutic applications, particularly in enhancing growth and metabolic functions. This article details the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound operates by binding to GHRH receptors in the pituitary gland, promoting the secretion of GH. The resulting increase in GH levels subsequently elevates insulin-like growth factor 1 (IGF-1) concentrations, which plays a crucial role in tissue growth and metabolism.
Pharmacokinetics
This compound exhibits a prolonged half-life due to its drug affinity complex (DAC), allowing for sustained GH release. Studies indicate that after subcutaneous administration, GH levels can increase 2-10 times for up to six days, while IGF-1 levels can rise 1.5-3 times over a similar duration . The estimated half-life ranges from 5.8 to 8.1 days .
Dose-Dependent Effects
In clinical trials involving healthy adults, this compound demonstrated significant increases in both GH and IGF-1 levels. A study reported that a single injection of 60 or 90 mcg/kg resulted in a marked elevation of GH secretion while maintaining its pulsatile nature .
Table 1: Summary of Clinical Findings on this compound
Study | Dosage (mcg/kg) | GH Increase | IGF-1 Increase | Duration of Effect |
---|---|---|---|---|
60 & 90 | 2-10 times | 1.5-3 times | Up to 6 days | |
Varies | Sustained | Sustained | Up to 28 days |
Safety Profile
This compound has been reported to be well-tolerated with mild adverse effects, primarily localized at the injection site such as pain and swelling . Serious adverse events have been rare, supporting its safety for therapeutic use.
Case Studies
In a notable case study involving eleven healthy men, proteomic analysis revealed significant changes in serum proteins post-CJC-1295 administration. Key findings included:
- Decreased Proteins : Apolipoprotein A1 isoform and transthyretin isoform.
- Increased Proteins : Beta-hemoglobin and immunoglobulin fragments correlated positively with IGF-1 levels .
These findings suggest potential biomarkers for monitoring GH activity and therapeutic effectiveness.
Research Implications
Research continues to explore the implications of this compound in various therapeutic contexts:
- Tissue Repair : Due to its ability to enhance GH secretion, this compound may support tissue regeneration processes, making it a candidate for studies on muscle recovery and injury healing .
- Metabolic Regulation : The compound's effects on metabolism are being investigated, particularly its role in fat reduction and muscle mass increase .
属性
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C152H252N44O42/c1-22-79(15)118(194-125(214)84(20)171-135(224)107(68-115(206)207)181-124(213)81(17)169-126(215)91(155)65-87-41-45-89(201)46-42-87)147(236)189-106(66-86-34-25-24-26-35-86)141(230)196-120(85(21)200)149(238)180-99(51-54-114(158)205)132(221)190-111(72-199)145(234)185-105(67-88-43-47-90(202)48-44-88)140(229)178-96(40-33-59-168-152(164)165)128(217)177-94(37-28-30-56-154)133(222)193-117(78(13)14)146(235)187-100(60-73(3)4)134(223)170-82(18)123(212)175-97(49-52-112(156)203)130(219)183-103(63-76(9)10)138(227)191-109(70-197)143(232)172-83(19)122(211)174-95(39-32-58-167-151(162)163)127(216)176-93(36-27-29-55-153)129(218)182-102(62-75(7)8)137(226)184-101(61-74(5)6)136(225)179-98(50-53-113(157)204)131(220)186-108(69-116(208)209)142(231)195-119(80(16)23-2)148(237)188-104(64-77(11)12)139(228)192-110(71-198)144(233)173-92(121(159)210)38-31-57-166-150(160)161/h24-26,34-35,41-48,73-85,91-111,117-120,197-202H,22-23,27-33,36-40,49-72,153-155H2,1-21H3,(H2,156,203)(H2,157,204)(H2,158,205)(H2,159,210)(H,169,215)(H,170,223)(H,171,224)(H,172,232)(H,173,233)(H,174,211)(H,175,212)(H,176,216)(H,177,217)(H,178,229)(H,179,225)(H,180,238)(H,181,213)(H,182,218)(H,183,219)(H,184,226)(H,185,234)(H,186,220)(H,187,235)(H,188,237)(H,189,236)(H,190,221)(H,191,227)(H,192,228)(H,193,222)(H,194,214)(H,195,231)(H,196,230)(H,206,207)(H,208,209)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168)/t79-,80-,81+,82-,83-,84-,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,117-,118-,119-,120-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZMWINMZMMOBR-HRDSVTNWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C152H252N44O42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3367.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。